N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide
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Overview
Description
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide: is a compound that features a cyclopropane ring, a benzyloxymethyl group, and a sulfonic acid amide moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a Boc group.
Formation of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group is added via a nucleophilic substitution reaction, typically using benzyl chloromethyl ether and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloromethyl ether in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted cyclopropane compounds .
Scientific Research Applications
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the cyclopropane ring and sulfonic acid amide moiety contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-benzyloxymethyl-cyclopropane: Lacks the sulfonic acid amide moiety.
N-Boc-1-benzyloxymethyl-cyclopropanesulfonyl chloride: Contains a sulfonyl chloride group instead of the sulfonic acid amide.
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid: Contains a sulfonic acid group instead of the sulfonic acid amide.
Uniqueness
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide is unique due to the combination of the Boc-protected amine, benzyloxymethyl group, cyclopropane ring, and sulfonic acid amide moiety. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H23NO5S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(phenylmethoxymethyl)cyclopropyl]sulfonylcarbamate |
InChI |
InChI=1S/C16H23NO5S/c1-15(2,3)22-14(18)17-23(19,20)16(9-10-16)12-21-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,18) |
InChI Key |
GYCDLFBTPIWRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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